molecular formula C8H4BrF B1382636 1-bromo-3-ethynyl-2-fluorobenzene CAS No. 1701568-15-1

1-bromo-3-ethynyl-2-fluorobenzene

Cat. No.: B1382636
CAS No.: 1701568-15-1
M. Wt: 199.02 g/mol
InChI Key: GEEFMWZLLUAJEC-UHFFFAOYSA-N
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Description

1-bromo-3-ethynyl-2-fluorobenzene is a halogenated derivative of phenylacetylene. It has the molecular formula C₈H₄BrF and a molecular weight of 199.02 g/mol .

Preparation Methods

1-bromo-3-ethynyl-2-fluorobenzene can be synthesized through various methods. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions. This method typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as potassium carbonate . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-bromo-3-ethynyl-2-fluorobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-bromo-3-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. In cross-coupling reactions, the compound undergoes oxidative addition and transmetalation processes facilitated by palladium catalysts . These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

1-bromo-3-ethynyl-2-fluorobenzene can be compared with other halogenated derivatives of phenylacetylene, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

1-bromo-3-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFMWZLLUAJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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